Benzylpenicilloyl G
Description
Benzylpenicilloyl G refers to the major antigenic determinant of benzylpenicillin (penicillin G), formed via nucleophilic attack of the β-lactam ring by plasma or membrane proteins, resulting in a stable hapten-protein complex . This structure is critical in IgE-mediated penicillin allergy, as 95% of penicillin-specific IgE antibodies target the benzylpenicilloyl moiety . For diagnostic purposes, benzylpenicilloyl is conjugated to poly-L-lysine (forming benzylpenicilloyl polylysine) to enhance immune recognition in skin testing . Marketed as Pre-Pen (AllerQuest, LLC), this conjugate is FDA-approved to assess penicillin hypersensitivity and mitigate anaphylaxis risks .
Properties
CAS No. |
2642-55-9 |
|---|---|
Molecular Formula |
C22H31N3O6S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[2-(5-carboxypentylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C22H31N3O6S/c1-22(2)18(21(30)31)25-20(32-22)17(19(29)23-12-8-4-7-11-16(27)28)24-15(26)13-14-9-5-3-6-10-14/h3,5-6,9-10,17-18,20,25H,4,7-8,11-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28)(H,30,31) |
InChI Key |
KJABUVRFCPPJPD-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)NCCCCCC(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NCCCCCC(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Synonyms |
benzylpenicilloyl G |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Concentration Corrections : Initial reports of benzylpenicilloyl polylysine concentrations (5 × 10⁻⁵ mM) were revised to 8.64 × 10⁻⁵ M after analytical validation .
Resolution of Allergy : 50% of patients lose penicillin sensitivity within 5 years, rising to 80–90% after 10 years, underscoring the need for periodic re-evaluation .
Q & A
Q. How is Benzylpenicilloyl G formed from benzylpenicillin in biological systems, and what experimental methods validate this process?
this compound (BPG) is formed via nucleophilic attack of β-lactam antibiotics (e.g., benzylpenicillin) on protein amino groups, creating covalent conjugates. This reaction is central to penicillin hypersensitivity. Validation involves:
- Mass spectrometry to identify BPG-protein adducts .
- Immunoassays (e.g., ELISA) using anti-BPG antibodies to detect haptenation in serum or tissues .
- Kinetic studies under physiological pH and temperature to replicate in vivo conditions .
Q. What standardized protocols exist for detecting BPG-protein conjugates in hypersensitivity studies?
- Skin testing : Use benzylpenicilloyl polylysine (e.g., Pre-Pen®) at 6 × 10⁻⁵ M as the major determinant, paired with minor determinants (benzylpenicillin G, benzylpenicilloate) .
- Chromatographic methods : High-performance liquid chromatography (HPLC) coupled with UV detection to quantify BPG adducts .
- Reproducibility : Follow guidelines for experimental documentation, ensuring detailed methodology in supplementary materials to enable replication .
Q. How do researchers reconcile conflicting data on BPG concentrations in diagnostic kits?
Discrepancies (e.g., corrected concentrations in DAP®Penicillin Test Kit from 5 × 10⁻⁵ mM to 8.6 × 10⁻⁵ mol/L) require:
- Cross-referencing primary literature for updated protocols .
- Validation via independent assays (e.g., NMR or titration) to confirm reagent purity and concentration .
Advanced Research Questions
Q. What environmental factors destabilize BPG-enzyme complexes, and how are these studied?
Stability of BPG-enzyme adducts is influenced by:
- pH and temperature : Acidic conditions accelerate hydrolysis of the ester bond linking BPG to proteins .
- Electrophoretic conditions : SDS-polyacrylamide gel electrophoresis (SDS-PAGE) induces fragmentation of BPG-peptide complexes, necessitating alternative methods like native PAGE or capillary electrophoresis .
- Proteolytic degradation : Trypsin digestion releases BPG fragments, analyzed via LC-MS/MS for structural characterization .
Q. What challenges arise in characterizing diastereoisomeric BPG haptens, and how are they addressed?
Diastereoisomers form due to stereochemical variability in hapten-protein binding. Methodological approaches include:
Q. How do HLA polymorphisms influence immune responses to BPG, and what models are used to study this?
Human leukocyte antigen (HLA) variants (e.g., HLA-B*57:01) modulate T-cell reactivity to BPG. Research strategies involve:
- In vitro binding assays to test HLA-BPG peptide affinity .
- Genetic association studies in hypersensitive patient cohorts .
- Molecular docking simulations to predict HLA-BPG interactions .
Methodological Considerations
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Data Contradictions : Employ systematic reviews and meta-analyses to resolve conflicting results, citing original studies for transparency .
- Ethical Compliance : For human studies, detail participant selection criteria and hypersensitivity protocols per institutional review boards (IRBs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
